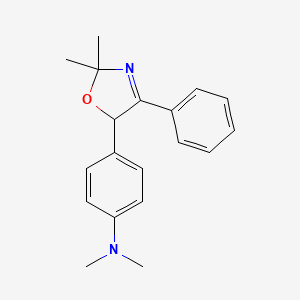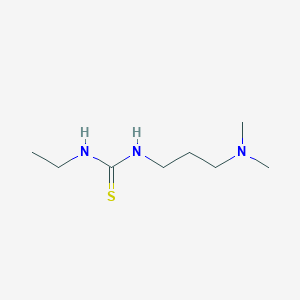
1-(3-(Dimethylamino)propyl)-3-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea can be synthesized through the reaction of N,N-dimethylpropanediamine with carbon disulfide. The reaction typically involves the following steps:
Reaction with Carbon Disulfide: N,N-dimethylpropanediamine is reacted with carbon disulfide to form N,N-dimethylpropylthiourea.
Industrial Production Methods
Industrial production methods for N-[3-(Dimethylamino)propyl]-N’-ethylthiourea typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenated compounds or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas depending on the reagents used.
Applications De Recherche Scientifique
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of N-[3-(Dimethylamino)propyl]-N’-ethylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but lacks the thiourea group.
N,N-Dimethylpropylthiourea: Similar but with different alkyl substituents.
N-Ethyl-N’-phenylthiourea: Similar thiourea structure with different substituents.
Uniqueness
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea is unique due to its specific combination of dimethylamino and ethyl groups attached to the thiourea moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
35542-99-5 |
|---|---|
Formule moléculaire |
C8H19N3S |
Poids moléculaire |
189.32 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl]-3-ethylthiourea |
InChI |
InChI=1S/C8H19N3S/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12) |
Clé InChI |
PFUBBBJVHVTSPB-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


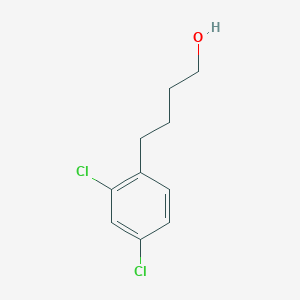
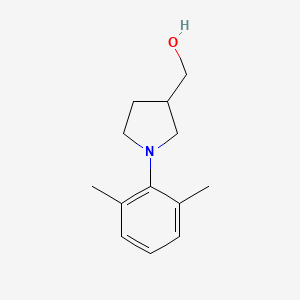
![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)
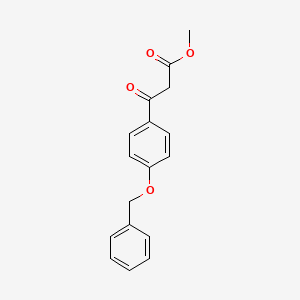
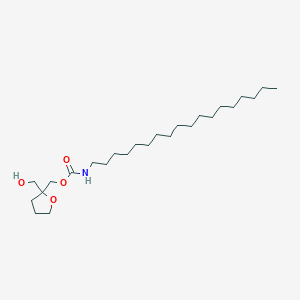
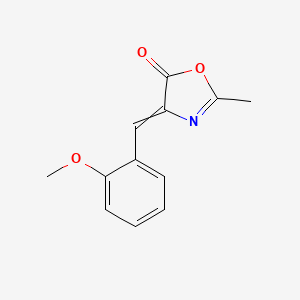
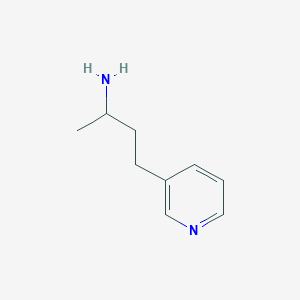
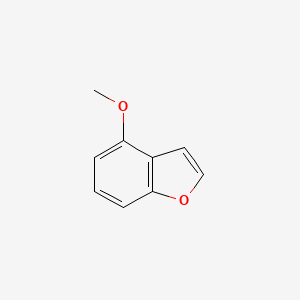
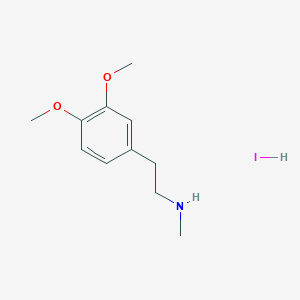
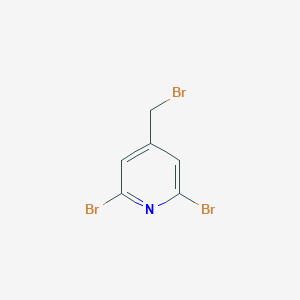
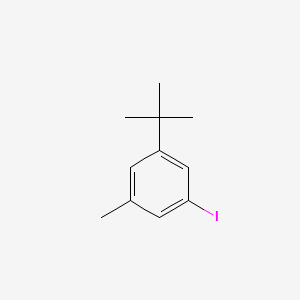
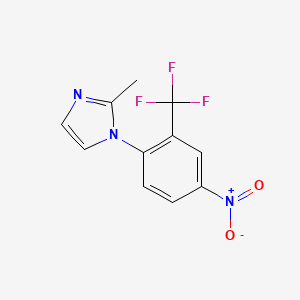
![Ferrocene, 1,1'-bis[bis(1,1-dimethylethyl)phosphino]-](/img/structure/B8762378.png)
